molecular formula C12H18FNO B13252324 2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol

2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol

Cat. No.: B13252324
M. Wt: 211.28 g/mol
InChI Key: MJHYWTMBOQTVOU-UHFFFAOYSA-N
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Description

2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol is an organic compound with a molecular formula of C12H18FNO. This compound is characterized by the presence of a fluorine atom attached to a phenol ring, along with an aminoethyl group substituted with a butan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol typically involves the reaction of 5-fluoro-2-nitrophenol with 2-(butan-2-ylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be further reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(Butan-2-yl)amino]ethyl}-4-fluorophenol
  • 2-{1-[(Butan-2-yl)amino]ethyl}-3-fluorophenol
  • 2-{1-[(Butan-2-yl)amino]ethyl}-6-fluorophenol

Uniqueness

2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol is unique due to the specific position of the fluorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and undergoes chemical reactions.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-[1-(butan-2-ylamino)ethyl]-5-fluorophenol

InChI

InChI=1S/C12H18FNO/c1-4-8(2)14-9(3)11-6-5-10(13)7-12(11)15/h5-9,14-15H,4H2,1-3H3

InChI Key

MJHYWTMBOQTVOU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=C(C=C(C=C1)F)O

Origin of Product

United States

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